molecular formula C17H28ClNO2 B585770 D,L-Venlafaxine-d11 Hydrochloride (Major) CAS No. 1216539-56-8

D,L-Venlafaxine-d11 Hydrochloride (Major)

Cat. No.: B585770
CAS No.: 1216539-56-8
M. Wt: 323.927
InChI Key: QYRYFNHXARDNFZ-WGXYFZCDSA-N
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Description

D,L-Venlafaxine-d11 Hydrochloride (Major) is a deuterium-labeled analogue of Venlafaxine, a well-known antidepressant. This compound is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology and psychiatry. The deuterium labeling allows for more precise analytical measurements in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the Venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the introduction of deuterium through catalytic hydrogenation or other deuterium exchange reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted analogues, depending on the specific reagents and conditions used.

Scientific Research Applications

D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: In studies of neurotransmitter interactions and receptor binding assays.

    Medicine: For pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.

    Industry: In the development and quality control of pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The parent compound, widely used as an antidepressant.

    Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological properties.

    Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used for depression and anxiety disorders.

Uniqueness

D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides advantages in analytical precision and metabolic stability. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Biological Activity

D,L-Venlafaxine-d11 Hydrochloride is a deuterated form of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. This article explores its biological activity, pharmacokinetics, mechanism of action, and relevant clinical findings.

Overview of Venlafaxine

Venlafaxine is primarily used to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), and panic disorder. Its efficacy stems from its ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. The deuterated form, D,L-Venlafaxine-d11, is utilized in research to study metabolic pathways and pharmacokinetics without interference from the non-deuterated compound.

D,L-Venlafaxine-d11 functions by blocking the serotonin transporter (SERT) and norepinephrine transporter (NET). It shows approximately 30-fold higher affinity for SERT compared to NET, with Ki values of 82 nM and 2480 nM respectively . This selectivity is crucial for its antidepressant effects, as increased serotonin levels are associated with mood elevation.

Pharmacokinetics

The pharmacokinetic profile of venlafaxine includes:

  • Absorption : Well absorbed orally with a bioavailability of approximately 45% due to extensive first-pass metabolism.
  • Distribution : Plasma protein binding ranges from 27% to 30%, with a volume of distribution around 7.5 L/kg .
  • Metabolism : Primarily metabolized in the liver via the cytochrome P450 system, particularly by CYP2D6 to its active metabolite O-desmethylvenlafaxine (ODV) .
  • Elimination : The elimination half-life is extended in patients with hepatic or renal impairment, necessitating dosage adjustments .

Case Studies

  • Panic Disorder Treatment : In an open-label trial involving four patients with panic disorder, venlafaxine demonstrated significant efficacy in reducing panic attacks at low doses. This aligns with findings from larger studies showing that venlafaxine effectively treats panic disorder by modulating neurotransmitter levels .
  • Japanese MDD Patients : A randomized double-blind placebo-controlled study assessed venlafaxine ER in Japanese patients with MDD. Results indicated significant improvement in depressive symptoms compared to placebo, supporting its use as a first-line treatment for MDD .

Adverse Effects

Common adverse effects associated with D,L-Venlafaxine-d11 include:

  • Increased blood pressure
  • Nausea
  • Dizziness
  • Sexual dysfunction

In clinical trials, the incidence of seizures was noted at 0.3% among treated patients . Monitoring for these effects is essential, particularly in populations with pre-existing conditions.

Comparative Biological Activity

The following table summarizes the biological activity and pharmacological properties of D,L-Venlafaxine-d11 compared to its parent compound:

PropertyD,L-Venlafaxine-d11Venlafaxine
Affinity for SERT~30-fold higher than NETHigher affinity for SERT
Ki Value for SERT82 nM90 nM
Ki Value for NET2480 nM2000 nM
MetaboliteO-desmethylvenlafaxineO-desmethylvenlafaxine
Common Side EffectsSimilarSimilar

Properties

CAS No.

1216539-56-8

Molecular Formula

C17H28ClNO2

Molecular Weight

323.927

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

QYRYFNHXARDNFZ-WGXYFZCDSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Synonyms

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; 

Origin of Product

United States

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